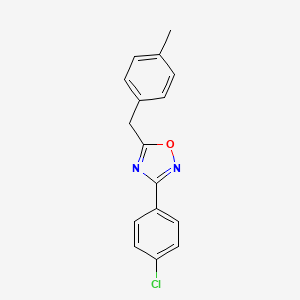
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole (CMO) is a heterocyclic organic compound that belongs to the oxadiazole family. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. CMO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals.
科学的研究の応用
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to possess antibacterial and antifungal activities against various pathogens. Additionally, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用機序
The exact mechanism of action of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for maintaining tissue homeostasis. 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been shown to possess antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is its relatively simple synthesis method and high yield. This makes it an attractive compound for medicinal chemistry research. However, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to exhibit some toxicity in animal studies, which can limit its potential use in vivo.
将来の方向性
There are several future directions for 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole research. One potential area of research is the development of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole and its potential use in various disease models. Furthermore, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has potential applications in material science and agrochemicals, and further research in these areas could lead to new discoveries and applications for this compound.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has potential applications in various fields, including medicinal chemistry, material science, and agrochemicals. Its synthesis method is relatively simple, and it has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has some limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications for this compound.
合成法
The synthesis of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole involves the condensation of 4-chlorobenzohydrazide and 4-methylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting intermediate is then cyclized with phosphorus oxychloride to give 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole. This synthetic route provides a high yield of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole and is relatively simple compared to other methods.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-2-4-12(5-3-11)10-15-18-16(19-20-15)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZLSIXPGVRNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)
![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)


![3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
![methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate](/img/structure/B5795691.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795703.png)
![N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5795708.png)